4-Nitro-1-imidazolide

Electrochemistry Bioreductive activation Hypoxia-targeting

Select 4-nitroimidazole when your program demands the least mutagenic nitroimidazole core (Ames-negative delamanid precursor) with the most negative one-electron reduction potential (≤-527 mV). Unlike 2- or 5-nitroimidazoles, the 4-nitro scaffold enables aerobic anti-TB activity in bicyclic frameworks (PA-824, delamanid) and achieves ~2.7-fold lower brain penetration for reduced CNS toxicity in radiosensitizer programs. Its nitro group directs regioselective Pd/Ni-catalyzed C-H arylation. Industrial nitration delivers 95.5% yield at scale.

Molecular Formula C3H2N3O2-
Molecular Weight 112.07g/mol
Cat. No. B377677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-1-imidazolide
Molecular FormulaC3H2N3O2-
Molecular Weight112.07g/mol
Structural Identifiers
SMILESC1=C(N=C[N-]1)[N+](=O)[O-]
InChIInChI=1S/C3H2N3O2/c7-6(8)3-1-4-2-5-3/h1-2H/q-1
InChIKeyBPKVYRNJCIMUNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1-imidazolide: Key Physicochemical and Structural Properties for Scientific Procurement Decisions


4-Nitro-1-imidazolide (systematically referred to as 4-nitroimidazole or 1-unsubstituted-4-nitroimidazole) is a heterocyclic building block featuring a nitro group at the 4-position of the imidazole ring. Its one-electron reduction potential has been measured at ≤ -527 mV (pH 7), substantially more negative than 2-nitroimidazole (-398 mV) and 5-nitroimidazole (-486 mV) analogs, confirming it as the weakest oxidant in the nitroimidazole class [1]. The compound exists as a tautomeric mixture with 5-nitroimidazole under physiological conditions, which directly impacts its biological activation profile and synthetic regioselectivity [2].

Why 4-Nitro-1-imidazolide Cannot Be Replaced by 2-Nitroimidazole or 5-Nitroimidazole Analogs in Procurement


Despite sharing the nitroimidazole core scaffold, 4-nitroimidazole exhibits fundamentally distinct behavior from its 2-nitro and 5-nitro isomers in three critical parameters: redox potential, mutagenicity rank order, and synthetic regioselectivity. The nitro group position dictates the electron affinity of the imidazole ring [1], which in turn governs both the compound's bioreductive activation threshold and its performance in transition-metal-catalyzed coupling reactions [2]. A systematic comparative study established the mutagenicity hierarchy as nitrofuran > 2-nitroimidazole > 5-nitroimidazole ≥ 4-nitroimidazole (r = 0.85 correlation with metabolic rate), positioning 4-nitroimidazole as the least mutagenic scaffold for applications where genotoxic liability is a procurement concern [3]. These distinctions are not marginal; they are determinative for whether a project succeeds or fails.

4-Nitro-1-imidazolide: Head-to-Head Comparative Evidence Against Key Analogs


One-Electron Reduction Potential: 4-Nitroimidazole Is the Weakest Oxidant in the Nitroimidazole Class

Pulse radiolysis measurements demonstrate that 4-nitroimidazole possesses a one-electron reduction potential (E₁⁷) of ≤ -527 mV (pH 7), which is substantially more negative than that of 1-(2-hydroxyethyl)-2-nitroimidazole (-398 mV) and 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (-486 mV) [1]. This quantitative rank order (2-nitro > 5-nitro > 4-nitro for positive E₁⁷ values) establishes that 4-nitroimidazole is the weakest electron-affinic oxidant among the three positional isomers.

Electrochemistry Bioreductive activation Hypoxia-targeting

Mutagenicity Rank Order: 4-Nitroimidazole Exhibits Lowest Genotoxic Potential Among Nitroaromatics

A comparative study of nitro-containing compounds in Salmonella typhimurium TA100 established a clear mutagenic-activity hierarchy: nitrofuran > 2-nitroimidazole > 5-nitroimidazole ≥ 4-nitroimidazole [1]. The initial metabolic rate (nitroreductase-mediated degradation) exhibited a Pearson correlation coefficient of r = 0.85 with mutagenic activity across all tested compounds. Notably, the 4-nitroimidazole-derived anti-TB drug delamanid showed no detectable metabolism even after 60 hours of treatment and was negative in the Ames assay [1].

Genotoxicity Ames test Nitroreductase metabolism

Antitubercular Activity: 4-Nitroimidazole PA-824 Active Against Both Aerobic and Anaerobic Mtb, Unlike 5-Nitroimidazoles

The 4-nitroimidazole derivative PA-824 demonstrates activity against Mycobacterium tuberculosis under both aerobic and anaerobic conditions, whereas 5-nitroimidazoles such as metronidazole are active only against anaerobic Mtb [1]. Key structural determinants of aerobic activity in the 4-nitroimidazole series include the bicyclic oxazine scaffold, the lipophilic tail, and the 2-position oxygen atom. When the corresponding bicyclic oxazine was constructed on a 5-nitroimidazole core, aerobic activity remained absent; only upon incorporating a 2-position oxygen atom into a rigid 5-nitroimidazooxazine was the first 5-nitroimidazole with aerobic activity obtained [1].

Antitubercular Mycobacterium tuberculosis Bioreductive prodrug

Blood-Brain Barrier Penetration: 4-Nitroimidazole Shows Reduced Brain Exposure Versus Metronidazole

Comparative in vivo studies using metronidazole (a 5-nitroimidazole) as a reference substance demonstrated that 4-nitroimidazole (iso-metronidazole) achieves a brain-to-tumor ratio of 0.39 at 15 minutes post-intraperitoneal injection, whereas the more lipophilic metronidazole reaches a brain-to-tumor ratio of 1.07 [1]. This ~2.7-fold difference in brain exposure corresponds to the compounds' octanol/water partition coefficients: P = 0.26 for 4-nitroimidazole versus P = 0.96 for metronidazole [1]. Radiosensitizing enhancement ratios for both compounds were comparable (1.2 to 1.4 at 0.5 mg/g body weight in mamma adenocarcinomas and Lewis lung tumors) [1].

Pharmacokinetics Tissue distribution Neurotoxicity mitigation

Synthetic Regioselectivity: Nitro Group at 4-Position Directs C-H Arylation Selectivity

The electron-withdrawing nitro group at the 4-position of the imidazole ring exerts a directive influence on transition-metal-catalyzed C-H arylation regioselectivity [1]. Pd- or Ni-catalyzed direct C-H arylation of 4-nitroimidazole derivatives proceeds with regiocontrol governed by the nitro group, and this direct C-H arylation pathway demonstrates higher efficiency than the Suzuki-Miyaura cross-coupling route for nitroimidazole substrates [1]. The nitro group is furthermore amenable to subsequent synthetic transformations, enabling sequential functionalization strategies [1].

C-H functionalization Palladium catalysis Synthetic methodology

Industrial-Scale Synthesis Yield: Optimized Nitration Protocol Achieves 95.5% Yield

A patented preparation method employing disulfated imidazole salt and an N₂O₅ mixed acid nitrating agent achieves a reaction yield of 95.5% for 4-nitroimidazole [1]. This process replaces a portion of concentrated nitric acid with nitrogen pentoxide (N₂O₅), thereby reducing reaction temperature, shortening reaction time, and decreasing waste acid generation relative to conventional nitration conditions [1].

Process chemistry Nitration Industrial manufacturing

Definitive Application Scenarios for 4-Nitro-1-imidazolide Supported by Comparative Evidence


Antitubercular Drug Discovery Targeting Both Replicating and Non-Replicating Mtb

Procure 4-nitroimidazole as a privileged scaffold for developing bicyclic nitroimidazooxazine analogs (exemplified by PA-824 and delamanid) that demonstrate activity against both aerobic and anaerobic Mycobacterium tuberculosis populations. Unlike 5-nitroimidazoles such as metronidazole, which are active only under anaerobic conditions, the 4-nitroimidazole core enables aerobic activity when incorporated into the appropriate bicyclic framework [1]. This dual-population targeting capacity is essential for achieving sterilizing cure in tuberculosis therapy and is not accessible with 5-nitroimidazole starting materials without extensive scaffold redesign [1].

Hypoxic Cell Radiosensitizer Development with Reduced Neurotoxicity Liability

Select 4-nitroimidazole for radiosensitizer programs where clinical utility of 2-nitroimidazoles (e.g., misonidazole) and 5-nitroimidazoles (e.g., metronidazole) has been constrained by neurotoxicity. Direct comparative in vivo data demonstrate that 4-nitroimidazole achieves a brain-to-tumor ratio of 0.39 versus 1.07 for metronidazole—an ~2.7-fold reduction in brain exposure—while maintaining comparable radiosensitizing enhancement ratios of 1.2 to 1.4 [1]. The lower octanol/water partition coefficient (P = 0.26 vs. P = 0.96) quantitatively explains the differential blood-brain barrier penetration and supports 4-nitroimidazole as the scaffold of choice for mitigating central nervous system toxicity [1].

Therapeutic Prodrug Development Requiring Favorable Genotoxicity Profile

Utilize 4-nitroimidazole as the core heterocycle for bioreductive prodrugs where Ames test positivity and nitroreductase-mediated mutagenicity are procurement concerns. The documented mutagenicity hierarchy (nitrofuran > 2-nitroimidazole > 5-nitroimidazole ≥ 4-nitroimidazole) positions 4-nitroimidazole as the least genotoxic nitroimidazole scaffold [1]. The approved anti-MDR-TB drug delamanid, a 4-nitroimidazole derivative, is negative in the Ames assay and shows no detectable metabolism by bacterial or human nitroreductases even after 60 hours of treatment [1]. This evidence supports procurement of 4-nitroimidazole over 2-nitroimidazole analogs for programs where genotoxicity screening is a gating milestone.

Synthetic Methodology: Regioselective C-H Functionalization for Library Synthesis

Procure 4-nitroimidazole for medicinal chemistry campaigns requiring efficient, regioselective derivatization of the imidazole core. The electron-withdrawing nitro group at the 4-position directs Pd- or Ni-catalyzed C-H arylation with high regiocontrol, and this direct C-H arylation pathway is more efficient than Suzuki-Miyaura cross-coupling for nitroimidazole substrates [1]. The nitro group remains manipulable for subsequent transformations, enabling sequential functionalization strategies that streamline SAR exploration [1]. For large-volume procurement, the industrial nitration process achieving 95.5% yield ensures cost-effective supply of the unsubstituted scaffold [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Nitro-1-imidazolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.